5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime
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Overview
Description
5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is a complex organic compound that features a pyrazole ring substituted with various functional groups
Mechanism of Action
Target of action
The compound belongs to the class of pyrazoles and oximes. Pyrazoles are often used in the development of drugs and have been found to have various biological activities . Oximes are known to react with aldehydes and ketones to form more stable compounds .
Mode of action
Oximes, on the other hand, form through an essentially irreversible process as the adduct dehydrates .
Biochemical pathways
Without specific information on this compound, it’s challenging to determine the exact biochemical pathways it affects. Many bioactive compounds containing the pyrazole nucleus have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves multiple steps. One common route starts with the preparation of the pyrazole core, followed by the introduction of the chlorophenyl and sulfanyl groups. The final step involves the formation of the oxime group through the reaction of the aldehyde with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxime group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfanyl and oxime groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime
- 5-[(2-fluorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime
- 5-[(2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime
Uniqueness
The presence of the chlorophenyl group in 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
(NE)-N-[[5-(2-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-21-17(23-15-10-6-5-9-14(15)18)13(11-19-22)16(20-21)12-7-3-2-4-8-12/h2-11,22H,1H3/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGLIUQNFBUQNF-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)SC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)SC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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